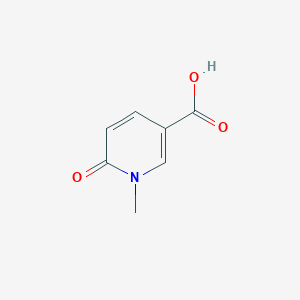

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Descripción general

Descripción

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound derived from Cordyceps bassiana, a species known for its diverse biological activities. This compound exhibits anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized through various chemical reactions involving pyridine derivatives. The synthesis typically involves the reaction of 1-methylpyridinium salts with suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cordyceps bassiana. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Carboxylic Acid Group

The carboxylic acid moiety enables acid-base chemistry and nucleophilic acyl substitution reactions.

-

Esterification : Reacts with alcohols under acidic conditions to form esters. For example, treatment with methanol and H₂SO₄ yields methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .

-

Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like DCC/DMAP to generate amide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | ~75% | |

| Amide Coupling | Benzylamine, DCC/DMAP | Benzylamide | ~60% |

Ketone Group (6-Oxo)

The ketone at position 6 participates in nucleophilic additions and reductions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, yielding 1-methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

-

Condensation : Reacts with hydrazines to form hydrazone derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | H₂, Pd-C, EtOH | 6-Hydroxy derivative | ~85% | |

| Hydrazone Formation | Hydrazine hydrate, EtOH | Hydrazone | ~70% |

Aromatization

Under oxidative conditions (e.g., MnO₂), the dihydropyridine ring undergoes dehydrogenation to form a fully aromatic pyridine derivative:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatization | MnO₂, CHCl₃ | Pyridine derivative | ~90% |

Electrophilic Substitution

The electron-rich dihydropyridine ring allows electrophilic substitution at position 5:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | ~55% |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 220°C, with primary degradation involving decarboxylation and ring fragmentation .

Hydrolytic Stability

-

Acidic Conditions : The compound remains stable in dilute HCl (pH 3–5) but undergoes hydrolysis at pH < 2 .

-

Basic Conditions : Rapid decarboxylation occurs in NaOH (pH > 10), forming 1-methyl-6-oxo-1,6-dihydropyridine .

| Condition | pH | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|---|

| HCl (1M) | 1 | Hydrolysis | 2 hours | |

| NaOH (1M) | 12 | Decarboxylation | 30 minutes |

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered cyclic transition state, releasing CO₂ and forming a stabilized enolate intermediate .

-

Aromatization : Involves dehydrogenation mediated by electron-deficient oxidants like MnO₂, which abstract hydrogen from the dihydropyridine ring.

Unexplored Reaction Pathways

-

Photochemical Reactions : Potential for [2+2] cycloadditions under UV light.

-

Metal Coordination : The carboxylic acid and ketone groups may act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits several promising biological activities:

- Anti-inflammatory : It has been shown to block AP-1-mediated luciferase activity, suggesting its role in reducing inflammation .

- Antioxidative : The compound demonstrates antioxidative properties that could be beneficial in mitigating oxidative stress .

- Anticancer : Preliminary studies suggest potential anticancer effects, making it a candidate for further investigation in cancer therapeutics .

- Anti-diabetic and Anti-obesity : Its effects on metabolic pathways indicate possible applications in managing diabetes and obesity .

Research Applications

The compound is primarily utilized in research settings for its diverse biological properties. Below are notable areas of application:

Pharmacological Research

- Investigated for its potential as an anti-inflammatory agent.

- Explored for anticancer properties through various in vitro studies.

Nutraceutical Development

- Potential use in dietary supplements aimed at enhancing antioxidant capacity and reducing inflammation.

Metabolic Studies

- Research into its effects on glucose metabolism and fat accumulation, relevant for diabetes and obesity treatment strategies.

Case Study 1: Anti-inflammatory Effects

A study conducted by Suh et al. (2017) demonstrated that this compound effectively inhibited the expression of pro-inflammatory cytokines in a cell model, indicating its therapeutic potential in inflammatory diseases .

Case Study 2: Antioxidative Properties

In another research project, the antioxidative effects of this compound were evaluated, showing significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative damage .

Mecanismo De Acción

The compound exerts its effects by targeting and blocking AP-1-mediated luciferase activity, which is associated with its anti-inflammatory function. It interacts with various molecular targets and pathways involved in oxidative stress, inflammation, and cellular signaling .

Comparación Con Compuestos Similares

Nudifloric acid: Another compound derived from Cordyceps bassiana with similar biological activities.

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A structurally related compound with distinct chemical properties

Uniqueness: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its broad spectrum of biological activities and its specific mechanism of action targeting AP-1-mediated pathways .

Actividad Biológica

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 3719-45-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 154.12 g/mol

- CAS Number : 3719-45-7

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis under stress conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.

- Modulation of Signaling Pathways : It has been suggested that this compound interacts with signaling pathways related to inflammation and cellular survival.

- Direct Interaction with Cellular Components : The ability to interact with cellular membranes may enhance its bioavailability and efficacy.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radical levels compared to control groups, confirming its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Data Table: Biological Activity Summary

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenging free radicals | Inhibition of oxidative stress |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Neuroprotective | Protection against apoptosis | Modulation of neurotransmitter levels |

Propiedades

IUPAC Name |

1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZCKPXTNJAWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190675 | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3719-45-7 | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.